(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-chloro-6-(3-fluorophenyl)pyridine with a boron-containing reagent. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of potential drug candidates. Its unique structure allows for the creation of molecules that can interact with specific biological targets, making it a valuable tool in drug discovery .
Industry
In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and electronic materials .
Mechanism of Action
The mechanism of action of (5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the palladium catalyst and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the chloro and fluorophenyl groups.
3-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the pyridine ring.
5-Chloro-3-pyridineboronic acid: Similar but lacks the fluorophenyl group.
Uniqueness
(5-Chloro-6-(3-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and fluorophenyl groups, which enhance its reactivity and selectivity in chemical reactions. This makes it a more versatile and valuable compound in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C11H8BClFNO2 |
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Molecular Weight |
251.45 g/mol |
IUPAC Name |
[5-chloro-6-(3-fluorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-2-1-3-9(14)4-7/h1-6,16-17H |
InChI Key |
XDWDCYLKZBZNLX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC(=CC=C2)F)Cl)(O)O |
Origin of Product |
United States |
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